molecular formula C25H26O5 B1672767 Flemingin A CAS No. 18296-58-7

Flemingin A

Cat. No.: B1672767
CAS No.: 18296-58-7
M. Wt: 406.5 g/mol
InChI Key: TWPVTOUKFXVBKI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flemingin A is a bioactive flavonoid derivative isolated from Flemingia grahamiana (Fabaceae family), a plant renowned for its medicinal properties. It exhibits significant cytotoxic activity against breast cancer cell lines, particularly MCF-7, with an IC50 of 8.9 µM .

Properties

CAS No.

18296-58-7

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H26O5/c1-16(2)7-6-13-25(3)14-12-18-23(29)19(15-22(28)24(18)30-25)21(27)11-10-17-8-4-5-9-20(17)26/h4-5,7-12,14-15,26,28-29H,6,13H2,1-3H3/b11-10+

InChI Key

TWPVTOUKFXVBKI-ZHACJKMWSA-N

SMILES

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=CC=CC=C3O)O)C)C

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=CC=CC=C3O)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=CC=CC=C3O)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Flemingin A

Origin of Product

United States

Comparison with Similar Compounds

Flemingin A vs. Flemingin C

Structural and Functional Contrasts :

  • Cytotoxicity : Flemingin C (IC50 = 7.6 µM against MCF-7) demonstrates marginally higher potency than this compound (IC50 = 8.9 µM) .
  • Antioxidant Activity: Flemingin C exhibits robust radical-scavenging capacity via DPPH assays, converting p-dihydroxycoumarone to quinones, a mechanism absent in this compound . This divergence suggests structural differences, such as hydroxyl group positioning or redox-active moieties in Flemingin C.

Table 1: Pharmacological Comparison of this compound and C

Compound IC50 (MCF-7) Antioxidant Activity Key Structural Inference
This compound 8.9 µM Low Lacks redox-active groups
Flemingin C 7.6 µM High (DPPH assay) Contains quinone-forming groups

This compound vs. Flemingin Q and 3-Hydroxythis compound

Species-Specific Analogs :

  • Flemingin Q : Isolated from F. macrophylla, this compound shows broad-spectrum activity against 4T1, T47D, and HeLa cells. Its enhanced activity over this compound may stem from additional hydroxylation or prenylation .
  • 3-Hydroxythis compound : A hydroxylated derivative from F. macrophylla, this compound retains cytotoxicity but with unquantified potency differences, highlighting the role of hydroxyl groups in modulating bioactivity .

Table 2: Cross-Species Comparison of Flemingia-Derived Compounds

Compound Source Plant Target Cell Lines Structural Features
This compound F. grahamiana MCF-7 Likely prenylated flavone
Flemingin Q F. macrophylla 4T1, T47D, HeLa Modified prenyl/hydroxyl groups
3-Hydroxythis compound F. macrophylla Undefined cancer cells Hydroxylation at C-3 position

Comparison with Non-Flemingia Flavonoids

  • Genistein Derivatives: Compounds like 7-(3,3-dimethylallyl)genistein, isolated alongside this compound, share a prenylated isoflavone structure.
  • Flemilineatins A and B: From F. lineata, these flavonoids inhibit HeLa cells but lack reported data on breast cancer models, suggesting tissue-specific efficacy variations .

Mechanistic and Structural Implications

  • Prenylation : Prenyl groups in this compound and analogs likely enhance cellular uptake and interaction with hydrophobic targets (e.g., kinase enzymes), increasing cytotoxicity but reducing water solubility .
  • Hydroxylation Patterns : Flemingin C’s antioxidant activity correlates with ortho-dihydroxy groups enabling redox cycling, whereas this compound’s lack of such groups prioritizes cytotoxic over antioxidant effects .
  • Species-Dependent Modifications: Flemingia species produce distinct analogs (e.g., flemingin Q vs. A), underscoring the influence of genetic and enzymatic factors on flavonoid diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flemingin A
Reactant of Route 2
Flemingin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.